![molecular formula C9H8Br2N2 B6293074 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 2413441-15-1](/img/structure/B6293074.png)
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C9H8Br2N2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of two bromine atoms at positions 3 and 8, and two methyl groups at positions 2 and 6 on the imidazo[1,2-a]pyridine ring.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally recognized for their wide range of applications in medicinal chemistry, and their functionalization is considered an efficient strategy for the construction of derivatives .
Biochemical Analysis
Biochemical Properties
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Additionally, this compound can interact with proteins involved in cell signaling pathways. These interactions can modulate the activity of signaling proteins, thereby influencing downstream cellular processes. For example, the compound may bind to kinases or phosphatases, enzymes that play critical roles in phosphorylation-dephosphorylation cycles, which are essential for signal transduction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and apoptosis . By interacting with key components of this pathway, this compound can alter the expression of genes that control these cellular processes.
Moreover, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes. This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell. For example, the compound may inhibit or activate enzymes involved in glycolysis or the tricarboxylic acid (TCA) cycle, thereby influencing energy production and metabolic homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules. The compound can form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, with specific amino acid residues in the active sites of enzymes or binding pockets of proteins . These interactions can lead to conformational changes in the target biomolecule, resulting in altered activity.
Additionally, this compound can act as an enzyme inhibitor or activator. For example, it may inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from catalyzing its substrate . Conversely, the compound may activate certain kinases by stabilizing their active conformation, enhancing their catalytic activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability of the compound is an important factor that influences its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . In vivo studies indicate that the compound may undergo metabolic transformation, leading to the formation of metabolites with different biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,6-dimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions often require controlled temperatures and times to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The bromine atoms can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while oxidation and reduction can lead to changes in the ring structure and oxidation state.
Scientific Research Applications
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Material Science: The compound’s structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine atoms, which can affect its reactivity and biological activity.
3,8-Dichloro-2,6-dimethylimidazo[1,2-a]pyridine: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains a carboxamide group, which can significantly alter its chemical and biological properties.
Uniqueness
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and influence the compound’s biological activity. The combination of bromine and methyl groups provides a distinct set of properties that can be leveraged in various scientific applications .
Biological Activity
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on a comprehensive review of existing literature.
This compound interacts with various enzymes and proteins, influencing biochemical reactions. Notably, it has been shown to bind to cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This binding can lead to either inhibition or activation of these enzymes depending on the specific context of interaction.
Key Interactions:
- Cytochrome P450 Enzymes: Modulates the metabolism of drugs and other compounds.
- Cell Signaling Proteins: Interacts with kinases and phosphatases, affecting phosphorylation cycles critical for signal transduction.
Cellular Effects
The compound's influence extends to various cellular processes, including gene expression and metabolic regulation. It has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and apoptosis. Additionally, it modulates the activity of metabolic enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby impacting energy production and overall metabolic homeostasis.
Cellular Impact Summary:
- MAPK Pathway: Influences cell growth and differentiation.
- Metabolic Enzymes: Alters glycolysis and TCA cycle activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,6-Dimethylimidazo[1,2-a]pyridine | Lacks bromine atoms | Different reactivity |
3,8-Dichloro-2,6-dimethylimidazo[1,2-a]pyridine | Chlorine instead of bromine | Altered chemical properties |
2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Contains carboxamide group | Significant alteration in biological properties |
The presence of bromine atoms in this compound enhances its reactivity and biological activity compared to its analogs lacking these substitutions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance:
- A study demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Another investigation focused on its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer’s. The compound showed promising results in preventing exosome release from brain cells in vivo .
Properties
IUPAC Name |
3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORRCWTXNKDXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.